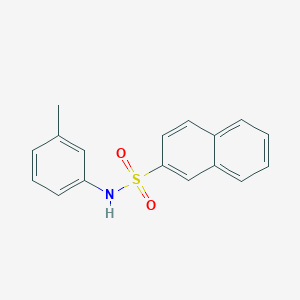

Naphthalene-2-sulfonic acid m-tolylamide

Description

Significance of Naphthalene (B1677914) Sulfonamide Scaffolds in Organic Chemistry

The naphthalene sulfonamide scaffold is a privileged structure in organic chemistry, primarily due to its prevalence in a wide array of biologically active compounds. nih.govijpsjournal.com This structural motif, characterized by a naphthalene ring linked to a sulfonamide group, serves as a versatile framework for the design and synthesis of novel therapeutic agents. The rigid, bicyclic aromatic nature of the naphthalene core provides a defined three-dimensional geometry that can facilitate precise interactions with biological targets.

Naphthalene sulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govijbpas.comresearchgate.net For instance, certain naphthalene sulfonamides have been investigated as potent inhibitors of enzymes such as fatty acid binding protein 4 (FABP4), which is a target for metabolic diseases like diabetes and atherosclerosis. researchgate.net The sulfonamide group itself is a key pharmacophore, known for its ability to form strong hydrogen bonds and act as a stable, non-hydrolyzable mimic of a peptide bond. researchgate.net This combination of a versatile naphthalene core and a functionally critical sulfonamide group makes this scaffold a cornerstone in modern drug discovery.

Overview of Naphthalene Sulfonic Acid Derivatization Pathways

Naphthalene sulfonic acids are key intermediates in the synthesis of a variety of chemical compounds, including dyes and pharmaceuticals. The derivatization of naphthalene sulfonic acids, particularly into sulfonamides, is a well-established synthetic route. The most common pathway involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride.

The synthesis typically begins with the sulfonation of naphthalene. The position of the sulfonic acid group on the naphthalene ring can be controlled by the reaction conditions. For example, sulfonation at lower temperatures tends to yield naphthalene-1-sulfonic acid, while higher temperatures favor the formation of the more stable naphthalene-2-sulfonic acid.

Once the desired naphthalene sulfonic acid is obtained, it is often converted to the corresponding sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting naphthalene-2-sulfonyl chloride is a reactive electrophile that can readily undergo nucleophilic substitution with a wide range of amines to form the corresponding sulfonamides. lookchem.com

The general reaction for the formation of an N-substituted naphthalene-2-sulfonamide (B74022) is as follows:

Naphthalene-2-sulfonyl chloride + Amine → N-substituted naphthalene-2-sulfonamide + HCl

This versatile reaction allows for the introduction of a diverse array of substituents at the nitrogen atom, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Positioning Naphthalene-2-sulfonic acid m-tolylamide within N-Substituted Arenesulfonamide Chemistry

This compound is a specific example of an N-substituted arenesulfonamide. This broad class of compounds is characterized by an aromatic ring attached to a sulfonamide group, which is further substituted on the nitrogen atom with an organic group. In this case, the aryl group is naphthalene, and the N-substituent is a meta-tolyl group.

The properties of N-substituted arenesulfonamides are significantly influenced by the nature of both the aryl group and the N-substituent. The naphthalene moiety in this compound provides a larger, more lipophilic aromatic system compared to a simple benzene (B151609) ring. This can influence the compound's solubility, membrane permeability, and potential for π-π stacking interactions with biological targets.

The m-tolyl group on the sulfonamide nitrogen introduces further structural and electronic diversity. The position of the methyl group on the tolyl ring (ortho, meta, or para) can affect the molecule's conformation and its ability to fit into binding pockets of enzymes or receptors. The synthesis of this compound would typically involve the reaction of naphthalene-2-sulfonyl chloride with m-toluidine (B57737). evitachem.com

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

While direct research on this compound is not extensively documented, the broader class of N-aryl naphthalene sulfonamides is an active area of investigation. A significant research frontier lies in the exploration of these compounds as potential therapeutic agents. For example, derivatives of naphthalene sulfonamides have been synthesized and evaluated for their anticancer activity, with some showing potent inhibition of tubulin polymerization, a key process in cell division. nih.gov

The structure-activity relationship (SAR) of these compounds is a key area of study. Researchers are investigating how modifications to the naphthalene ring and the N-aryl substituent affect their biological activity. For instance, the introduction of different functional groups on the aryl ring can modulate the compound's potency and selectivity for specific biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2S |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H15NO2S/c1-13-5-4-8-16(11-13)18-21(19,20)17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 |

InChI Key |

KDOGSTJKUCNNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Naphthalene 2 Sulfonic Acid M Tolylamide Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene (B151609) due to its lower resonance energy per ring. The position of electrophilic substitution on the naphthalene ring of Naphthalene-2-sulfonic acid m-tolylamide analogs is influenced by both electronic and steric factors, as well as reaction conditions.

Electrophilic Aromatic Substitution:

The sulfonamide group (-SO₂NHR) is a deactivating, meta-directing group in benzene chemistry. However, in the context of the naphthalene ring, its directing effects are more complex. The substitution pattern is a result of the interplay between the deactivating effect of the sulfonamide group and the inherent reactivity of the α- and β-positions of the naphthalene nucleus. Generally, electrophilic attack on naphthalene is favored at the α-position (C1, C4, C5, C8) under kinetic control due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved. mdpi.comresearchgate.net Conversely, substitution at the β-position (C3, C6, C7) can be favored under thermodynamic control, as the resulting product is often sterically less hindered. researchgate.net

For this compound, the existing sulfonyl group at the 2-position deactivates the ring. Electrophilic attack is expected to occur on the unsubstituted ring. The directing influence of the 2-sulfonyl group would favor substitution at the 5- and 8-positions. However, steric hindrance from the tolylamide group could play a significant role.

| Reaction | Reagents and Conditions | Major Product(s) (Analog) | Observations and Mechanistic Insights |

| Nitration | HNO₃/H₂SO₄ | 1-Nitronaphthalene (B515781) (from Naphthalene) | In the nitration of unsubstituted naphthalene, the primary product is 1-nitronaphthalene, with selectivity influenced by the catalyst and reaction temperature. For instance, using HBEA-25 zeolite as a catalyst can yield a high ratio of 1-nitronaphthalene to 2-nitronaphthalene. nih.gov |

| Halogenation | Br₂/FeBr₃ | 1-Bromonaphthalene (from Naphthalene) | Halogenation typically proceeds at the α-position under kinetic control. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ in CS₂ | 1-Acylnaphthalene (from Naphthalene) | The solvent can influence the regioselectivity. In less polar solvents like carbon disulfide, α-substitution is favored. In more polar solvents like nitrobenzene, the bulkier β-isomer can become the major product. researchgate.net |

| C-H Arylation | Aryl Iodides, Pd(OAc)₂, Ag₂O | ortho-Arylated sulfonamides | Palladium-catalyzed C-H functionalization of weakly coordinating sulfonamides, such as the SO₂NH₂ group, can lead to site-selective ortho-arylation. For naphthalene-2-sulfonamide (B74022), this would imply functionalization at the 1- or 3-position. e3s-conferences.org |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on an unsubstituted naphthalene ring is generally difficult. However, if the naphthalene ring is substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic attack. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov For this compound analogs, SNAr would likely require the presence of additional activating groups on the naphthalene ring.

Transformations Involving the Sulfonamide Moiety

Hydrolytic Stability of Sulfonamide Bonds

Aromatic sulfonamides are generally characterized by their high hydrolytic stability under neutral conditions. epa.govjchps.com This stability is a key feature that contributes to their prevalence in pharmaceuticals. The hydrolysis of sulfonamides can be catalyzed by both acid and base, although the rates are typically slow.

The mechanism of hydrolysis can vary depending on the pH and the substitution pattern of the sulfonamide. Under acidic conditions, the reaction can proceed via protonation of the amide nitrogen, followed by nucleophilic attack of water. In basic media, the mechanism can involve the formation of a sulfonamide anion, which may then undergo further reaction. For tertiary N-amidomethylsulfonamides, hydrolysis can proceed through an E1cbrev mechanism involving the ionization of the sulfonamide N-H group. stackexchange.com

| Compound Analog | Conditions | Observed Rate Constant (k) | Half-life (t₁/₂) (estimated) |

| N-Methyl O-Phenyl Sulfamate | pH 7, 25 °C | ~7 x 10⁻⁷ s⁻¹ | ~11.5 days |

| Phenyl N-methylcarbamates (various substituents) | Alkaline (pH dependent) | Varies with substituent | - |

| Alkyl and Aryl Sulfinamides | Neutral (D₂O, 65 °C) | First-order, similar to β-lactams | - |

Reductive and Oxidative Transformations

Reductive Transformations:

The sulfonamide bond is susceptible to reductive cleavage under various conditions, providing a useful method for deprotection or further functionalization. Common methods for the reductive cleavage of secondary sulfonamides involve the use of dissolving metals (e.g., sodium in liquid ammonia) or single-electron transfer reagents like samarium(II) iodide (SmI₂). More recent methods utilize photocatalysis to achieve reductive cleavage under mild conditions. epa.gov

The reductive cleavage of the N-S bond typically generates a sulfinate and an amine. researchgate.net Mechanistic studies suggest that these reactions can proceed through radical anion intermediates. For instance, photoactivated electron transfer from a neutral organic donor can lead to the cleavage of the N-S bond in sulfonamides. epa.gov

Oxidative Transformations:

The naphthalene ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the aromatic ring. For naphthalene itself, oxidation with KMnO₄ in an acidic medium can yield phthalic acid. nih.gov The reaction proceeds via initial oxidation to a diol, followed by further oxidation and ring cleavage. researchgate.net Oxidation with ozone can also lead to ring cleavage, forming products like phthalic acid and, in the case of 2-methylnaphthalene, 2-naphthoic acid.

The sulfonamide moiety itself is generally stable to oxidation. However, the tolyl group could potentially be oxidized at the methyl group under strong oxidizing conditions. Enzymatic oxidation of methyl-substituted aromatic compounds by naphthalene dioxygenase has been shown to yield benzylic alcohols, which can be further oxidized to carboxylic acids.

| Substrate (Analog) | Oxidizing Agent | Conditions | Major Product(s) |

| Naphthalene | Potassium Permanganate (KMnO₄) | Aqueous Acetic Acid | Phthalic Acid nih.gov |

| Naphthalene | Ozone (O₃) | Acetic Acid | Peroxide products, 1,4-Naphthoquinone, Phthalic Acid |

| 2-Methylnaphthalene | Ozone (O₃) | Acetic Acid | 2-Naphthoic Acid, 2-Naphthaldehyde |

| Acenaphthene | Naphthalene Dioxygenase | Recombinant P. aeruginosa | 1-Acenaphthenol, 1-Acenaphthenone, cis- and trans-Acenaphthene-1,2-diols |

Exploration of Reaction Pathways and Intermediate Species

Understanding the reaction pathways and identifying the transient intermediates formed during the chemical transformations of this compound analogs is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Electrophilic Substitution Intermediates: Electrophilic aromatic substitution reactions proceed through a high-energy carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For naphthalene, attack at the α-position leads to a more stable intermediate where the positive charge can be delocalized over two carbon atoms while preserving the aromaticity of the second ring. mdpi.com

Nucleophilic Substitution Intermediates: As mentioned, nucleophilic aromatic substitution proceeds via a Meisenheimer complex, a resonance-stabilized carbanion. nih.gov Spectroscopic techniques can sometimes be employed to observe these transient species.

Radical Intermediates in Reductive Cleavage: The reductive cleavage of the S-N bond in sulfonamides often involves radical intermediates. Electron transfer to the sulfonamide can generate a radical anion, which then fragments. epa.gov The formation of sulfonyl radical intermediates has also been exploited in photocatalytic late-stage functionalization of sulfonamides.

Kinetic Isotope Effects: The use of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide information about bond-breaking or bond-forming steps in the rate-determining step of the reaction. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. This technique has been used to study the mechanism of styrene (B11656) elimination from sulfilimines, which are structurally related to sulfonamides.

Computational Studies: Computational chemistry provides valuable insights into reaction mechanisms by allowing for the modeling of transition states and reaction intermediates. These studies can help to rationalize observed reactivity and predict the feasibility of different reaction pathways. For example, computational studies have been used to support a concerted metalation-deprotonation mechanism in Pd-catalyzed C-H arylation reactions. epa.gov

Spectroscopic and Structural Elucidation Techniques for Naphthalene 2 Sulfonic Acid M Tolylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in Naphthalene-2-sulfonic acid m-tolylamide can be established.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the naphthalene (B1677914), tolyl, methyl, and sulfonamide protons.

Naphthalene Protons: The seven protons on the 2-substituted naphthalene ring will appear in the aromatic region, typically between 7.5 and 8.5 ppm. The proton at the C1 position, being ortho to the electron-withdrawing sulfonyl group, is expected to be the most deshielded and may appear as a distinct singlet or doublet. The remaining six protons will exhibit complex multiplets due to coupling with their neighbors.

Tolyl Protons: The four protons on the meta-substituted tolyl ring will also be in the aromatic region, likely between 7.0 and 7.5 ppm. Their pattern will be characteristic of a 1,3-disubstituted benzene (B151609) ring.

Amide Proton (N-H): The sulfonamide proton (SO₂-NH) is expected to appear as a broad singlet significantly downfield, typically in the range of 9.5 to 11.5 ppm, due to its acidic nature and the deshielding effect of the adjacent sulfonyl group. uark.edunih.gov

Methyl Protons (CH₃): The methyl group on the tolyl ring would appear as a sharp singlet further upfield, expected around 2.3-2.4 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum will show 17 distinct signals, corresponding to each unique carbon atom in the molecule.

Naphthalene Carbons: Ten signals are expected for the naphthalene ring system. The carbon atom directly bonded to the sulfur (C2) and the two quaternary carbons at the ring junction will have characteristic chemical shifts. nih.gov

Tolyl Carbons: Six signals are expected for the tolyl ring. The carbon atom bonded to the nitrogen and the carbon bearing the methyl group will be identifiable.

Methyl Carbon: The methyl carbon signal is anticipated in the upfield region of the spectrum, around 20-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene CH | 7.5 - 8.5 (multiplets) | 122 - 135 |

| Naphthalene C-SO₂ | - | ~142 |

| Naphthalene Quaternary C | - | 132 - 136 |

| Tolyl CH | 7.0 - 7.5 (multiplets) | 115 - 140 |

| Tolyl C-N | - | ~138 |

| Tolyl C-CH₃ | - | ~140 |

| Sulfonamide NH | 9.5 - 11.5 (broad singlet) | - |

| Methyl CH₃ | 2.3 - 2.4 (singlet) | 20 - 22 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com IR and Raman are complementary: polar bonds like S=O and N-H give strong IR absorptions, while non-polar, symmetric bonds in the aromatic rings are often strong in Raman spectra. horiba.com

Infrared (IR) Spectroscopy The IR spectrum provides a fingerprint of the molecule's functional groups. For this compound, the most prominent bands are expected to be:

N-H Stretch: A moderate to sharp absorption band around 3200–3350 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. uci.edu

S=O Stretches: The sulfonyl group (SO₂) is characterized by two very strong and distinct absorption bands: an asymmetric stretch typically between 1330 and 1370 cm⁻¹ and a symmetric stretch between 1150 and 1180 cm⁻¹. researchgate.net These are diagnostic for the sulfonamide group.

Aromatic C=C Stretches: Multiple bands in the 1450–1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the naphthalene and tolyl aromatic rings.

S-N Stretch: A weaker absorption in the 900–940 cm⁻¹ range can be attributed to the sulfur-nitrogen bond stretch. researchgate.net

Raman Spectroscopy The Raman spectrum will complement the IR data. Strong signals are expected for:

Aromatic Ring Modes: The "ring breathing" vibrations of both the naphthalene and tolyl rings are typically strong in the Raman spectrum, appearing around 1000 cm⁻¹ and in the 1550-1610 cm⁻¹ region. uci.edu

Symmetric S=O Stretch: The symmetric sulfonyl stretch around 1150–1180 cm⁻¹ should also be Raman active.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H stretch | IR | 3200 - 3350 | Medium, Sharp |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | IR, Raman | 2850 - 2980 | Medium (IR), Strong (Raman) |

| Asymmetric S=O stretch | IR | 1330 - 1370 | Very Strong |

| Symmetric S=O stretch | IR, Raman | 1150 - 1180 | Very Strong (IR), Moderate (Raman) |

| Aromatic C=C stretch | IR, Raman | 1450 - 1600 | Medium (IR), Strong (Raman) |

| S-N stretch | IR | 900 - 940 | Weak to Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy probes the electronic transitions within a molecule. fiveable.me UV-Vis absorption measures the energy required to promote electrons to higher energy states, while fluorescence spectroscopy measures the energy released when those electrons return to the ground state. youtube.com

Ultraviolet-Visible (UV-Vis) Absorption The UV-Vis spectrum of this compound is expected to be dominated by the strong π→π* transitions of the naphthalene chromophore. nih.gov Naphthalene itself shows characteristic absorption bands. The presence of the sulfonyl and tolylamide substituents will act as auxochromes, causing slight shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted naphthalene. Multiple absorption bands are expected in the UV region, likely between 220 nm and 340 nm.

Fluorescence Spectroscopy Naphthalene and many of its derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule is expected to emit light at a longer wavelength, a phenomenon known as the Stokes shift. The fluorescence quantum yield and emission maximum will be sensitive to the molecular environment and solvent polarity. The sulfonamide linkage can influence the fluorescence properties, sometimes quenching or shifting the emission compared to the parent naphthalene system.

Table 3: Predicted Electronic Spectroscopy Properties for this compound

| Parameter | Technique | Predicted Value |

| Absorption Maxima (λ_max) | UV-Vis | ~230 nm, ~280 nm, ~320 nm |

| Molar Absorptivity (ε) | UV-Vis | High for π→π* transitions |

| Emission Maximum (λ_em) | Fluorescence | > 340 nm |

| Stokes Shift | Fluorescence | 20 - 100 nm (typical) |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. nih.govchemguide.co.uk

For this compound (C₁₇H₁₅NO₂S), the monoisotopic mass is 309.0823 Da. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 309 or 310, respectively. Key fragmentation pathways for arylsulfonamides are well-documented and would be expected here: nih.gov

Loss of SO₂: A characteristic fragmentation for arylsulfonamides involves the rearrangement and elimination of a neutral sulfur dioxide molecule (64 Da), leading to a prominent peak at [M+H - 64]⁺. nih.govresearchgate.net

S-N Bond Cleavage: Scission of the bond between the sulfur and nitrogen atoms is a common pathway. This would generate fragments corresponding to the naphthalenesulfonyl cation [C₁₀H₇SO₂]⁺ (m/z 191) and a fragment related to the m-toluidine (B57737) radical cation (m/z 107) or m-tolylaminyl radical (m/z 106).

C-S Bond Cleavage: Cleavage of the bond between the naphthalene ring and the sulfur atom would result in a naphthalene cation [C₁₀H₇]⁺ (m/z 127).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Identity of Fragment | Fragmentation Pathway |

| 310 | [M+H]⁺ | Protonated Molecule |

| 246 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 191 | [C₁₀H₇SO₂]⁺ | Cleavage of S-N bond |

| 127 | [C₁₀H₇]⁺ | Cleavage of C-S bond |

| 107 | [CH₃C₆H₄NH₂]⁺˙ | Cleavage of S-N bond (proton transfer) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. utah.edu If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

Key structural features that would be determined include:

Bond Parameters: The precise lengths of the S=O, S-N, and S-C bonds would be measured. The geometry around the sulfur atom is expected to be tetrahedral.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Hydrogen bonds are highly likely, with the acidic N-H proton acting as a donor and one of the electronegative sulfonyl oxygen atoms acting as an acceptor, potentially forming dimers or chains in the solid state. researchgate.netnih.gov Pi-stacking interactions between the aromatic naphthalene and tolyl rings of adjacent molecules may also be observed.

Polymorphism: It is common for flexible molecules like sulfonamides to crystallize in different forms, known as polymorphs, which have different crystal packing and potentially different physical properties. americanpharmaceuticalreview.com X-ray crystallography is the primary tool for identifying and characterizing such forms.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., S=O, S-N). |

| Bond Angles | The angle formed by three connected atoms (e.g., O=S=O, C-S-N). |

| Torsion (Dihedral) Angles | The angle of rotation around a bond, defining the molecular conformation. |

| Hydrogen Bonding Geometry | Distances and angles that characterize intermolecular hydrogen bonds. |

Advanced Applications and Potential in Chemical Science

Role as Synthetic Intermediates in Organic Synthesis

Naphthalene-2-sulfonic acid m-tolylamide serves as a key building block in the construction of more complex molecules with specialized functions. Its utility stems from the reactivity of its constituent parts: the naphthalene (B1677914) ring system, the sulfonamide group, and the tolyl moiety.

Precursors for Advanced Dyestuffs and Pigments

While direct evidence for the use of this compound in commercial dyestuffs is not extensively documented, the broader class of naphthalenesulfonic acid derivatives is fundamental to the dye industry. wikipedia.org These compounds are precursors to a wide array of azo dyes, which are synthesized through a diazotization and coupling reaction. unb.carsc.orgresearchgate.netbiotechjournal.incuhk.edu.hk The general synthesis involves converting an aromatic amine to a diazonium salt, which then reacts with a coupling component, often a naphthol or another naphthalene derivative. unb.carsc.orgbiotechjournal.incuhk.edu.hk

The tolylamide group in this compound can be hydrolyzed to yield an amino-naphthalenesulfonic acid derivative. This resulting aromatic amine can then be diazotized and coupled with various aromatic compounds to produce a range of colored azo dyes. The specific shade and properties of the resulting dye are influenced by the substituents on both the diazo component and the coupling partner. The presence of the tolyl group in the precursor could be leveraged to fine-tune the final properties of the dye, such as its color, fastness, and solubility.

Furthermore, naphthalimide dyes, a different class of colorants, are also derived from naphthalene-based precursors. google.com Although these are structurally distinct from azo dyes, the versatility of naphthalene derivatives as a starting point for various dye chemistries is well-established.

Table 1: Examples of Naphthalene-Based Dye Synthesis

| Dye Class | General Synthesis Principle | Precursor Type | Potential Role of this compound |

| Azo Dyes | Diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. unb.carsc.orgbiotechjournal.incuhk.edu.hk | Naphthalene-based amines or phenols. unb.carsc.orgbiotechjournal.in | As a precursor to an aminonaphthalenesulfonic acid derivative for the diazo component. |

| Naphthalimide Dyes | Synthesized from 1,8-naphthalic anhydride (B1165640) derivatives. google.com | N/A | While not a direct precursor, it highlights the importance of the naphthalene scaffold in dye chemistry. |

Building Blocks for Agrochemical Development

The sulfonamide functional group is a well-established pharmacophore in a variety of bioactive molecules, including agrochemicals. While specific studies on the agrochemical applications of this compound are limited, research on related naphthalenesulfonamide derivatives has shown promising results. For instance, a study on propargyloxy-naphthalene-sulfonamide derivatives revealed significant insecticidal activities. This indicates that the naphthalenesulfonamide scaffold can be a valuable starting point for the development of new crop protection agents.

The development of novel agrochemicals often involves the synthesis and screening of a large library of compounds based on a core scaffold. This compound, with its distinct substitution pattern, can serve as a valuable building block in such a library. The tolyl group offers a site for further functionalization, allowing for the systematic modification of the molecule's properties to optimize its biological activity and selectivity.

Development of Complex Organic Scaffolds

The term "building block" in organic synthesis refers to a molecule with one or more functional groups that can be readily used to construct more complex structures. nih.gov this compound fits this description well, offering multiple points for chemical modification. The naphthalene core provides a rigid, aromatic platform, while the sulfonamide and tolyl groups introduce functionality that can be exploited in various synthetic transformations.

In medicinal chemistry, the naphthalene scaffold is recognized for its presence in numerous bioactive compounds. acs.orgnih.gov Similarly, the sulfonamide group is a key feature in many pharmaceutical agents. slideshare.net The combination of these two motifs in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. For example, naphthalenesulfonamide derivatives have been investigated as inhibitors of the KEAP1-NRF2 protein-protein interaction, which is a target in various diseases. acs.org

The synthesis of complex molecules often relies on the stepwise assembly of smaller, well-defined building blocks. nih.govmdpi.com The cleavage of the sulfonamide bond in this compound, for instance, can provide access to different reactive intermediates, further expanding its synthetic utility. acs.org

Catalytic Applications of Sulfonamide-Functionalized Systems

The field of catalysis has seen significant advancements through the design of novel ligands that can modulate the activity and selectivity of metal catalysts. Sulfonamide-functionalized molecules have emerged as a promising class of ligands for this purpose.

Heterogeneous and Homogeneous Catalysis using Sulfonic Acid Derivatives

While this compound is a sulfonamide, its parent compound, Naphthalene-2-sulfonic acid, is a sulfonic acid. Sulfonic acids are known to be effective catalysts in various organic reactions, acting as strong Brønsted acids. wikipedia.org They can be used in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , sulfonic acids are soluble in the reaction medium and can efficiently catalyze reactions such as esterifications and hydrolyses. However, their separation from the reaction products can be challenging.

Heterogeneous catalysis offers a solution to this problem by immobilizing the acidic functionality on a solid support. This allows for easy separation and recycling of the catalyst. Sulfonic acid groups can be grafted onto various materials, such as silica, polymers, and magnetic nanoparticles, to create solid acid catalysts. These materials have been successfully employed in a range of acid-catalyzed transformations.

Although this compound itself is not a sulfonic acid, it can be a precursor to such catalysts. Furthermore, the sulfonamide group can coordinate to metal centers, opening up possibilities for its use in metal-catalyzed reactions. Transition metal complexes with various ligands are widely used as catalysts in a plethora of chemical transformations. nih.govsemanticscholar.orgnih.gov

Design Principles for Sulfonamide-Based Catalysts

The design of effective catalysts often involves the careful selection of ligands that can fine-tune the electronic and steric properties of the metal center. Sulfonamide-based ligands have gained attention in this area, particularly in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. nih.govnih.govrsc.org

The key design principles for sulfonamide-based catalysts include:

Coordination Geometry: The sulfonamide group can coordinate to a metal center through its nitrogen or oxygen atoms. The specific coordination mode will influence the geometry of the resulting metal complex and, consequently, its catalytic activity.

Chirality: For asymmetric catalysis, chiral sulfonamide ligands are required. The chirality can be introduced in the backbone of the ligand or in the substituents attached to the sulfonamide group. The chiral environment created by the ligand around the metal center is crucial for achieving high enantioselectivity. nih.gov

Electronic Effects: The electronic properties of the sulfonamide ligand can be modified by changing the substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby influencing its reactivity.

Steric Hindrance: The size and shape of the ligand can control access to the metal center, influencing the selectivity of the catalytic reaction. Bulky ligands can create a specific pocket around the active site, favoring the formation of a particular product.

While specific catalytic applications of this compound are yet to be extensively explored, its structure suggests that it could be a valuable ligand precursor. The naphthalene and tolyl groups provide a rigid framework that can be functionalized to introduce chirality and modulate steric and electronic properties.

Table 2: Design Considerations for Sulfonamide-Based Catalysts

| Design Principle | Description | Relevance to this compound |

| Coordination | The sulfonamide group can bind to metal ions. | The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites. |

| Chirality | Introduction of chiral centers in the ligand for asymmetric catalysis. nih.gov | The tolyl or naphthalene rings could be functionalized with chiral auxiliaries. |

| Electronic Tuning | Modification of ligand electronics to influence catalyst reactivity. | Substituents can be introduced on the tolyl or naphthalene rings. |

| Steric Control | Use of bulky groups to control selectivity. | The naphthalene and tolyl groups provide a significant steric presence that can be further modified. |

Contributions to Polymer and Materials Science

The naphthalene sulfonic acid framework is integral to the development of advanced polymers and materials, lending unique properties to the final products. Its derivatives are particularly noted for their roles as highly effective dispersing agents and as components in the creation of functional polymeric structures.

Naphthalene sulfonic acid formaldehyde (B43269) condensates (NSF), also known as sulfonated naphthalene formaldehyde (SNF), are polymeric structures created through the condensation of naphthalene sulfonic acid with formaldehyde. lignincorp.com This process involves sulfonating naphthalene, then polymerizing it with formaldehyde using methylene (B1212753) bridges, and finally neutralizing the product with a base like sodium hydroxide (B78521) to form the sodium salt. lignincorp.com The resulting polymer is an anionic surfactant with a high molecular weight, characterized by hydrophobic naphthalene groups and hydrophilic sulfonate groups. researchgate.netligninchina.com

These condensates are highly valued as dispersing agents across various industries due to their excellent water-reducing and stabilizing properties. polymerchem.org The mechanism of dispersion relies on the adsorption of the negatively charged sulfonate groups onto the surface of particles. polymerchem.org This creates electrostatic repulsion between the particles, preventing them from agglomerating and ensuring they remain uniformly distributed within a medium. researchgate.netpolymerchem.org NSF is stable in the presence of acids, alkalis, and hard water, which expands its range of applications. polymerchem.org

The primary applications of these condensates are in industries that require stable and uniform dispersions of solid particles in aqueous solutions. lignincorp.com

Table 1: Industrial Applications of Naphthalene Sulfonic Acid Formaldehyde Condensates (NSF/SNF)

| Industry | Role of NSF/SNF | Benefits |

| Construction | High-range water reducer (superplasticizer) in concrete and mortar. lignincorp.compolymerchem.org | Reduces water content by 10-25% while maintaining fluidity, which enhances the strength, durability, and workability of concrete. polymerchem.org |

| Textile and Dye | Dispersing and leveling agent for various dyes (e.g., vat, disperse, reactive). lignincorp.comligninchina.com | Prevents dye particle agglomeration, ensuring uniform color, improving dyeing efficiency, and enhancing color fastness. lignincorp.com |

| Agriculture | Dispersant in pesticide formulations. lignincorp.compolymerchem.org | Ensures even distribution of active ingredients in agrochemical products. polymerchem.org |

| Leather Tanning | Dispersant and tanning agent. ligninchina.compolymerchem.org | Aids in the uniform penetration of tanning agents into leather. ligninchina.com |

| Paints and Coatings | Dispersing agent for pigments and fillers. myskinrecipes.com | Improves color development, hiding power, and overall coating appearance by preventing particle settling. myskinrecipes.com |

| Oil and Gas | Water-reducing and dispersing agent in oil well cementing. lignincorp.compolymerchem.org | Improves the flow of cement slurries for better placement and enhances well integrity. lignincorp.com |

| Rubber and Plastics | Stabilizing agent for rubber latex. lignincorp.comligninchina.com | Enhances the stability of emulsions during processing. polymerchem.org |

While specific data on the integration of this compound into polymers is limited, the parent compound, naphthalene-2-sulfonic acid (NSA), and its derivatives are used to impart specific functionalities to polymeric materials. These applications often leverage the electronic and chemical properties of the naphthalene ring and the sulfonic acid group.

One significant area of application is in the development of conductive polymers. For instance, the sodium salt of naphthalene-2-sulfonic acid has been used as a dopant for polymers like polypyrrole (PPy). taylorandfrancis.com In this role, the dopant is incorporated into the polymer matrix, enhancing its electrical conductivity and improving its processability and mechanical properties. taylorandfrancis.com Copolymers created this way, such as PCLF-PPy (poly(ε-caprolactone)-co-poly(p-phenylene)-g-polypyrrole), exhibit increased flexibility while maintaining good mechanical strength, making them suitable for applications like nerve conduits in tissue engineering. taylorandfrancis.com

Furthermore, derivatives of naphthalene sulfonic acid have been synthesized into organotin complexes to act as photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.govmdpi.com PVC is known to degrade under long-term exposure to UV light. nih.gov When organotin complexes containing a naphthalene sulfonic acid ligand are blended into PVC films, they significantly reduce photodegradation by inhibiting the dehydrochlorination process and acting as decomposers for peroxides. nih.govmdpi.com These additives limit weight loss and undesirable changes to the polymer surface upon irradiation. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Novel Synthetic Methodologies and Sustainable Production

The traditional synthesis of sulfonamides often involves the use of hazardous reagents and solvents. Future research will undoubtedly pivot towards the development of more sustainable and environmentally benign synthetic routes for Naphthalene-2-sulfonic acid m-tolylamide.

Green Solvents and Catalysis: A significant push is being made to replace volatile organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG-400), and deep eutectic solvents (DESs) have emerged as promising media for sulfonamide synthesis. rsc.orgmdpi.com For instance, the reaction of sulfonyl chlorides with amines has been successfully carried out in water, often facilitated by a simple base like sodium carbonate to scavenge the HCl byproduct. rsc.orgnih.gov The use of PEG-400 offers advantages such as thermal stability, biocompatibility, and ease of recovery. mdpi.com

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, are gaining traction as a sustainable alternative to traditional solution-phase synthesis. koreascience.kr These methods can reduce waste, energy consumption, and the need for hazardous solvents. A one-pot, two-step mechanochemical procedure has been demonstrated for the synthesis of sulfonamides from disulfides, showcasing the potential for a more environmentally friendly production process. koreascience.kr

Catalyst-Free and Metal-Free Syntheses: To further enhance the green credentials of the synthesis, catalyst-free and metal-free methodologies are being explored. nih.gov For example, the condensation of sulfonamides with aldehydes has been achieved without a catalyst, using neutral alumina (B75360) as a recyclable dehydrating agent. nih.gov Photocatalytic methods, which utilize light to drive chemical reactions, also offer a promising avenue for the synthesis of sulfonamides under mild, metal-free conditions. rsc.org

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Sulfonamides

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvents | Dichloromethane, DMF, DMSO | Water, PEG-400, Deep Eutectic Solvents, Solvent-free |

| Catalysts | Often requires metal catalysts | Catalyst-free, Metal-free, Biocatalysts |

| Reagents | Sulfonyl chlorides, often with hazardous chlorinating agents | Disulfides, Nitroarenes, Sulfonyl hydrazides |

| Conditions | Often harsh reaction conditions | Mild conditions (room temperature, ambient pressure) |

| Byproducts | Often produces toxic byproducts | Minimal and often non-toxic byproducts |

| Efficiency | Can have high yields but with environmental cost | Increasing yields with improved green metrics (e.g., lower E-factor) koreascience.kr |

In-depth Mechanistic Understanding of Reactivity

A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and designing novel applications.

Nucleophilic Substitution Pathways: The classical synthesis of sulfonamides proceeds via a nucleophilic substitution reaction between a sulfonyl chloride and an amine. Mechanistic studies on the solvolysis of related compounds, such as 4-(acetylamino)-1-naphthalenesulfonyl chloride, have indicated that these reactions typically proceed through an SN2 mechanism. koreascience.kr Further kinetic studies, including the use of the extended Grunwald-Winstein equation and the determination of kinetic solvent isotope effects (KSIE), can provide detailed insights into the transition state and the role of the solvent in the reaction of naphthalene-2-sulfonyl chloride with m-toluidine (B57737). koreascience.kr

Radical-Mediated Reactions: Emerging research has highlighted the potential of photocatalysis to generate sulfonyl radical intermediates from sulfonamides. nih.govacs.org This opens up a new realm of reactivity, allowing for late-stage functionalization of the sulfonamide scaffold. nih.govacs.org By converting the sulfonamide into an N-sulfonylimine, it can serve as a precursor for sulfonyl radicals under mild, photocatalytic conditions. These radicals can then participate in various transformations, such as the hydrosulfonylation of alkenes. nih.gov Investigating these radical-mediated pathways for this compound could lead to the development of novel derivatives with unique properties.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts.

Structural and Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of this compound. researchgate.net The rotational barrier around the Aryl-NSO₂ bond can lead to the existence of conformational diastereoisomers (syn and anti), the relative stability of which can be influenced by the solvent polarity. researchgate.net Computational studies can predict these energy barriers and the preferred conformations in different environments. researchgate.net

Predicting Reactivity and Properties: Quantum chemical calculations can provide insights into the electronic structure of the molecule, including bond lengths, bond angles, and molecular orbital energies. mdpi.comnih.gov These calculations can help in understanding the reactivity of the sulfonamide group and the influence of the m-tolyl substituent. Furthermore, properties such as acidity (pKa) and proton affinity can be predicted, which are crucial for understanding the compound's behavior in biological systems. sdu.dk

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. nih.govnih.gov This allows for the in silico screening of large libraries of related compounds to identify potential drug candidates. nih.gov For example, naphthoquinone sulfonamide derivatives have been studied as inhibitors of the P2X7 receptor through molecular docking and dynamics simulations. nih.gov

Table 2: Application of Computational Methods in Sulfonamide Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structural optimization, conformational analysis, reaction mechanism studies. | Geometric parameters, rotational energy barriers, vibrational frequencies, reaction energies. researchgate.netnih.gov |

| Quantum Chemistry | Electronic structure analysis, property prediction. | Molecular orbital energies, charge distribution, pKa, proton affinity. mdpi.comsdu.dk |

| Molecular Docking | Prediction of ligand-protein interactions. | Binding affinity, binding mode, identification of key interacting residues. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and complexes over time. | Conformational changes, stability of ligand-protein complexes, binding free energies. nih.gov |

Exploration of New Applications in Emerging Chemical Technologies

The unique structural features of naphthalenesulfonamides, including their aromatic and polar functionalities, make them attractive candidates for a range of applications in emerging technologies.

Materials Science: Naphthalene-based polymers have been investigated as supports for catalytic systems. nih.gov The sulfonation of naphthalene (B1677914) can influence the porosity and the distribution of catalytically active metal nanoparticles on the polymer support. nih.gov this compound, with its combination of a naphthalene core and a sulfonamide group, could be explored as a monomer for the synthesis of novel functional polymers with applications in catalysis or as advanced materials with specific optical or electronic properties.

Photocatalysis: The ability of aromatic sulfonamides to participate in photocatalytic reactions opens up possibilities for their use in new chemical transformations. nih.gov They can act as photosensitizers or as precursors for reactive intermediates under light irradiation. nih.gov Research into the photocatalytic properties of this compound could lead to its use in green chemistry applications, such as organic synthesis or environmental remediation.

Chemical Biology and Drug Discovery: Naphthalenesulfonamides have shown promise as inhibitors of protein-protein interactions (PPIs), which are implicated in various diseases. nih.govacs.org For example, derivatives of 1,4-bis(arylsulfonamido)naphthalene have been developed as inhibitors of the Keap1-Nrf2 PPI, which is a key regulator of the oxidative stress response. nih.gov The this compound scaffold could be a starting point for the design of new therapeutic agents targeting specific PPIs. Additionally, the structural motifs found in this compound are present in molecules with a wide range of biological activities, suggesting potential for development in medicinal chemistry. acs.org

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Naphthalene-2-sulfonic acid m-tolylamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Use P95 respirators (US) or P1 filters (EU) for particulate protection; upgrade to OV/AG/P99 or ABEK-P2 filters if vapor exposure is anticipated .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust or aerosols. Avoid generating dust during weighing or transfer .

- Spill Management : Collect spills using non-sparking tools and place in sealed containers. Prevent entry into drains or water systems due to potential environmental toxicity .

- Storage : Store in inert atmospheres at room temperature, away from oxidizers and strong bases .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use hydrophilic-interaction liquid chromatography (HILIC) with 95% acetonitrile and 5 mM ammonium formate (pH 3.0) for optimal separation. Compare retention times with standards like p-xylenesulfonic acid .

- Spectroscopy : Confirm structure via -NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and FT-IR (sulfonic acid S=O stretches at 1170–1370 cm) .

- Purity Assessment : Quantify impurities using HPLC with UV detection at 254 nm. Reference solubility data (water-soluble, hygroscopic) to validate sample preparation .

Advanced Research Questions

Q. What methodological considerations are critical for assessing the subchronic toxicity of Naphthalene-2-sulfonic acid derivatives?

- Methodological Answer :

- Study Design : Randomize dose groups and conceal allocation to minimize bias. Use Table C-7 (Risk of Bias Questionnaire for Animal Studies) to evaluate randomization adequacy and outcome reporting .

- Dose Selection : Conduct range-finding studies to identify no-observed-adverse-effect levels (NOAELs). Monitor biomarkers of hepatotoxicity (e.g., ALT/AST levels) due to hepatic metabolism of naphthalene derivatives .

- Data Analysis : Apply Hill’s criteria for causality to distinguish artifact from true toxic effects. Use systematic review tools (e.g., NIH RePORTER) to contextualize findings .

Q. How can conflicting data on the carcinogenic potential of Naphthalene-2-sulfonic acid derivatives be resolved?

- Methodological Answer :

- Literature Synthesis : Perform a meta-analysis using databases like TOXCENTER and PubMed, filtering for high-quality studies with low risk of bias (e.g., adequate blinding, controlled confounders) .

- Weight-of-Evidence Approach : Prioritize studies adhering to OECD guidelines. Note that IARC and ACGIH do not classify this compound as carcinogenic, but discrepancies may arise from metabolite-specific effects (e.g., 1,2-naphthoquinone adducts) .

- In Silico Modeling : Use QSAR models to predict genotoxicity of sulfonic acid metabolites, cross-validating with Ames test results .

Q. What advanced chromatographic techniques optimize separation of Naphthalene-2-sulfonic acid derivatives in complex matrices?

- Methodological Answer :

- HILIC Optimization : Use glycan-based columns with 0.1% trifluoroacetic acid in acetonitrile to enhance retention of polar sulfonic acids. Adjust gradient elution to resolve co-eluting peaks (e.g., from uracil or cytosine) .

- Mass Spectrometry Coupling : Employ LC-MS/MS with negative-ion electrospray ionization (ESI-) for sensitive detection. Monitor fragmentation ions at m/z 207 (deprotonated sulfonic acid) and 80 (SO) .

- Matrix Effects : Pre-treat biological samples with solid-phase extraction (SPE) using mixed-mode sorbents to reduce interference from proteins or lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.